Cyproheptadine hydrochloride sesquihydrate
描述
Cyproheptadine hydrochloride sesquihydrate is an antihistaminic and antiserotonergic agent . It is a white to slightly yellowish crystalline solid . It is the sesquihydrate 4- (5H -dibenzo [a,d] cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride . The molecular formula of the anhydrous salt is C21H21N•HCl .
Molecular Structure Analysis
The molecular weight of Cyproheptadine hydrochloride sesquihydrate is 350.88 . The molecular formula of the anhydrous salt is C21H21N•HCl . The structural formula of the anhydrous salt is as follows: C21H21N• HCl .
Physical And Chemical Properties Analysis
Cyproheptadine hydrochloride sesquihydrate is a white to slightly yellowish crystalline solid . It is soluble in water, freely soluble in methanol, sparingly soluble in ethanol, soluble in chloroform, and practically insoluble in ether .
科学研究应用
1. Antihistamine and Serotonin Antagonist
- Summary of Application : Cyproheptadine hydrochloride sesquihydrate is used as an antihistamine and serotonin antagonist. It is particularly used for the relief of allergic conditions including rhinitis, conjunctivitis due to inhalant allergens and foods, urticaria and angioedema, and in pruritic skin disorders .
- Results or Outcomes : The drug helps to alleviate symptoms associated with these conditions by blocking the actions of endogenous histamine and serotonin .
2. Preventive Effect Against Pergolide-Induced Valvulopathy
- Summary of Application : Cyproheptadine hydrochloride sesquihydrate has been found to have a preventive effect against the development of pergolide-induced valvulopathy in a rat model .
- Results or Outcomes : The drug was found to have a preventive effect against the development of this condition .
3. Chromatographic Analysis
- Summary of Application : A sensitive, accurate, and selective RP-HPLC method for simultaneous determination of cyproheptadine HCl, its impurity B (dibenzosuberone), and CPH oxidative degradation product (10,11-dihydroxy-dibenzosuberone) in bulk powder and in pharmaceutical formulation has been developed .
- Methods of Application : The RP-HPLC method depends on isocratic elution using a C8 column and a mobile phase consisting of 0.05 M KH2PO4 buffer:methanol (35:65, v/v, pH = 4.5) at a flow rate of 2 mL/min, and the eluant was monitored at 245 nm .
- Results or Outcomes : Good resolution was obtained with tR values of 3.05, 7.54, and 6.17 min for CPH, impurity, and oxidative degradate, respectively. The proposed method has been validated as per ICH guidelines using pure forms of CPH, its impurity, and degradation product in pharmaceutical formulation with an accuracy of 100.48, 100.16, and 100.11, respectively .
4. Preventive Treatment Against Migraine
- Summary of Application : Cyproheptadine hydrochloride sesquihydrate is used as a preventive treatment against migraine. In a 2013 study, the frequency of migraine was dramatically reduced in patients within 7 to 10 days after starting treatment .
- Results or Outcomes : The average frequency of migraine attacks in these patients before administration was 8.7 times per month, this was decreased to 3.1 times per month at 3 months after the start of treatment .
5. Treatment of Cyclical Vomiting Syndrome
- Summary of Application : Cyproheptadine hydrochloride sesquihydrate is used off-label in the treatment of cyclical vomiting syndrome in infants .
- Results or Outcomes : The only evidence for this use comes from retrospective studies .
6. Treatment of Akathisia in People on Antipsychotic Medications
- Summary of Application : Cyproheptadine hydrochloride sesquihydrate is sometimes used off-label to improve akathisia in people on antipsychotic medications .
- Results or Outcomes : The effectiveness of this application would vary among individuals .
7. Treatment of Anorexia and Anorexia Nervosa
- Summary of Application : Cyproheptadine hydrochloride sesquihydrate is sometimes used off-label to stimulate appetite in people with anorexia or anorexia nervosa .
- Results or Outcomes : The effectiveness of this application would vary among individuals .
8. Treatment of Cluster Headaches
- Summary of Application : Cyproheptadine hydrochloride sesquihydrate is sometimes used off-label for the treatment of cluster headaches .
- Results or Outcomes : The effectiveness of this application would vary among individuals .
9. Treatment of Cushing’s Syndrome
- Summary of Application : Cyproheptadine hydrochloride sesquihydrate is sometimes used off-label for the treatment of Cushing’s syndrome .
- Results or Outcomes : The effectiveness of this application would vary among individuals .
10. Treatment of Pruritus
- Summary of Application : Cyproheptadine hydrochloride sesquihydrate is sometimes used off-label for the treatment of pruritus or itching .
- Results or Outcomes : The effectiveness of this application would vary among individuals .
11. Treatment of Sexual Dysfunction - SSRI Induced
安全和危害
属性
IUPAC Name |
1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;trihydrate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H21N.2ClH.3H2O/c2*1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;;;;;/h2*2-11H,12-15H2,1H3;2*1H;3*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAUHIZSRUAMQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.O.O.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyproheptadine hydrochloride sesquihydrate | |
CAS RN |
41354-29-4 | |
Record name | Cyproheptadine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041354294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYPROHEPTADINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ82J0F8QC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。